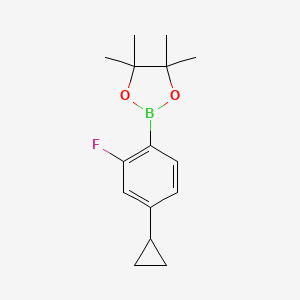

2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1338718-13-0

Cat. No.: VC5711550

Molecular Formula: C15H20BFO2

Molecular Weight: 262.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1338718-13-0 |

|---|---|

| Molecular Formula | C15H20BFO2 |

| Molecular Weight | 262.13 |

| IUPAC Name | 2-(4-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)12-8-7-11(9-13(12)17)10-5-6-10/h7-10H,5-6H2,1-4H3 |

| Standard InChI Key | IYLLOGWYTRFRSF-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)F |

Introduction

Structural Characteristics and Molecular Identity

The molecular formula of 2-(4-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C₁₅H₂₀BFO₂, with a molecular weight of 262.13 g/mol . Its structure comprises three distinct components:

-

A 1,3,2-dioxaborolane ring (a five-membered boron-containing heterocycle).

-

A 2-fluoro-4-cyclopropylphenyl group attached to the boron atom.

-

Two geminal tetramethyl groups on the dioxaborolane ring, enhancing steric protection and stability .

Key Structural Data

| Property | Value | Source |

|---|---|---|

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)F | |

| InChI Key | CTOWMHPHENZDLU-UHFFFAOYSA-N | |

| Rotatable Bond Count | 2 | |

| Hydrogen Bond Acceptors | 2 |

The dioxaborolane ring adopts a planar conformation, with boron in a trigonal planar geometry. The tetramethyl groups at the 4,5-positions impose steric hindrance, reducing susceptibility to hydrolysis—a common limitation of boronic acids . The cyclopropyl group introduces strain, potentially influencing reactivity in cross-coupling reactions .

Synthesis and Reaction Chemistry

Synthetic Pathways

While detailed protocols are proprietary, general synthesis involves:

-

Borylation of halogenated precursors: A 4-cyclopropyl-2-fluorophenyl halide (e.g., bromide) undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst .

-

Cyclocondensation: The intermediate boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions to form the dioxaborolane ring .

Representative Reaction Conditions

-

Temperature: 80–100°C

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

-

Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

Reactivity Profile

The compound participates in Suzuki-Miyaura cross-coupling reactions, leveraging the boron-aryl bond to form biaryl structures. Key reactivity traits include:

-

Chemoselectivity: The electron-withdrawing fluorine atom ortho to boron directs coupling to electron-rich aryl partners .

-

Stability: The tetramethyl groups mitigate protodeboronation, a common side reaction in less hindered boronic esters.

Physicochemical Properties

Experimental and predicted physicochemical data are summarized below:

| Property | Value | Method/Source |

|---|---|---|

| LogP (Partition Coeff.) | 3.00–4.73 | Calculated |

| Polar Surface Area | 18 Ų | Computational |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

The LogP range (3.00–4.73) indicates moderate lipophilicity, suggesting compatibility with lipid membranes in drug delivery applications . The low polar surface area (18 Ų) correlates with potential blood-brain barrier permeability, though in vivo studies are lacking .

Applications in Research and Industry

Pharmaceutical Intermediates

As a boronic ester, this compound serves as a stable precursor to boronic acids in API synthesis. Notable examples include:

-

Protease inhibitors: Boron-containing drugs (e.g., bortezomib) leverage boron’s reversible binding to catalytic serine residues.

-

Antibacterial agents: Boron’s affinity for bacterial cell wall components is under exploration.

Material Science

-

Organic electronics: Boron-doped polycyclic aromatics exhibit tunable optoelectronic properties for OLEDs.

-

Supramolecular catalysts: Boronic esters act as Lewis acid catalysts in asymmetric synthesis .

Challenges and Future Directions

Despite its promise, critical gaps persist:

-

Biological Data: No published studies on toxicity, pharmacokinetics, or target engagement .

-

Scalability: Limited supplier data suggest small-scale availability (mg–g quantities) .

-

Structural Variants: Derivatives with alternative substituents (e.g., trifluoromethyl) remain unexplored.

Priority Research Areas

-

In vitro screening against cancer cell lines and microbial panels.

-

Crystallographic studies to elucidate boron’s coordination geometry.

-

Process optimization for cost-effective bulk synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume